PD 168077 maleate

Vue d'ensemble

Description

Maléate de PD 168077: est un agoniste puissant et sélectif du récepteur de la dopamine D4. Il présente une forte affinité pour le récepteur D4, affichant une sélectivité supérieure à 400 fois par rapport au récepteur D2 et supérieure à 300 fois par rapport au récepteur D3 . Ce composé est largement utilisé en recherche neuroscientifique pour étudier le rôle des récepteurs de la dopamine dans divers processus physiologiques et pathologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: Le maléate de PD 168077 est synthétisé par un procédé chimique en plusieurs étapes. Les étapes clés impliquent la formation de la structure de base, suivie de l'introduction de groupes fonctionnels qui confèrent la sélectivité pour le récepteur D4. La voie de synthèse implique généralement:

- Formation du cycle pipérazine.

- Introduction du groupe cyanophényle.

- Couplage avec le méthylbenzamide.

- Formation du sel de maléate.

Méthodes de production industrielle: La production industrielle du maléate de PD 168077 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Le produit final est purifié par recristallisation et autres techniques de purification pour atteindre une pureté supérieure à 98% .

Analyse Des Réactions Chimiques

Types de réactions: Le maléate de PD 168077 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l'activité du composé.

Substitution: Les réactions de substitution peuvent introduire différents groupes fonctionnels, ce qui peut affecter la sélectivité et la puissance du composé.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution: Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.

Produits principaux: Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés déshydroxylés.

Applications de la recherche scientifique

Le maléate de PD 168077 a de nombreuses applications en recherche scientifique:

Neurosciences: Il est utilisé pour étudier le rôle des récepteurs de la dopamine D4 dans les fonctions cognitives, l'apprentissage et la mémoire

Pharmacologie: Le composé est utilisé dans la découverte et le développement de médicaments pour identifier les agents thérapeutiques potentiels ciblant les récepteurs de la dopamine.

Études comportementales: Les chercheurs utilisent le maléate de PD 168077 pour étudier les effets de la modulation des récepteurs de la dopamine sur le comportement et les troubles psychiatriques.

Mécanisme d'action

Le maléate de PD 168077 exerce ses effets en se liant sélectivement et en activant les récepteurs de la dopamine D4. Cette activation conduit à la modulation des voies de signalisation intracellulaires, notamment la translocation de la protéine kinase II dépendante du calcium/calmoduline vers les sites postsynaptiques dans les neurones . La forte sélectivité du composé pour le récepteur D4 par rapport aux autres sous-types de récepteurs de la dopamine est un facteur clé de son mécanisme d'action.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Chemical Structure:

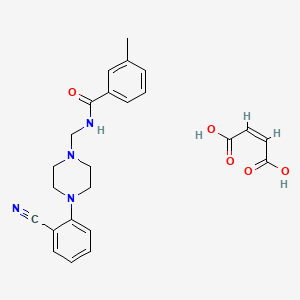

- Name: N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate

- Molecular Formula: CHNOCHO

- Ki Value: 8.7 nM (D4 receptor)

PD 168077 maleate exhibits over 400-fold selectivity for the D4 receptor compared to D2 and over 300-fold compared to D3 receptors, indicating its potential for targeted therapeutic applications without significant off-target effects .

Modulation of GABAergic Signaling

PD 168077 has been shown to modulate GABAergic signaling in the prefrontal cortex (PFC). Studies indicate that application of PD 168077 reduces GABAA receptor currents, suggesting a role in synaptic transmission and plasticity. This modulation is mediated through protein kinase A (PKA) pathways, which are crucial for dopaminergic signaling .

Table 1: Effects of PD 168077 on GABAA Receptor Currents

| Concentration (μM) | Current Amplitude Reduction (%) | Sample Size (n) |

|---|---|---|

| 20 | 15.4 ± 0.6 | 86 |

| 50 | Not specified | Not specified |

Pro-Erectile Effects

Research has demonstrated that PD 168077 induces penile erection in male rats via central mechanisms involving the paraventricular nucleus of the hypothalamus. The proerectile effect is dose-dependent, with significant increases in erection episodes observed at effective doses .

Table 2: Dose-Response Effects of PD 168077 on Penile Erection

| Dose (ng) | Erection Episodes (mean ± SEM) |

|---|---|

| 50 | 0.3 ± 0.03 |

| 200 | 1.7 ± 0.21 |

Behavioral Studies

In behavioral pharmacology, PD 168077 has been utilized to study its effects on locomotor activity and reinstatement of drug-seeking behavior. Its administration has shown varying effects on locomotion, indicating its complex role in modulating dopaminergic pathways related to reward and motivation .

Potential Therapeutic Applications

The unique properties of this compound suggest several therapeutic avenues:

- Schizophrenia Treatment: Given its selective action on D4 receptors, there is potential for PD 168077 to mitigate symptoms associated with schizophrenia without the side effects linked to broader dopamine receptor antagonists.

- Sexual Dysfunction: Its proerectile properties may offer insights into treating erectile dysfunction through targeted dopaminergic modulation.

- Neurodegenerative Disorders: Understanding its role in GABAergic signaling could lead to novel treatments for conditions characterized by impaired synaptic function.

Case Study: Dopamine Receptor Modulation in Animal Models

A study investigated the effects of PD 168077 on dopamine release and behavior in rat models. The administration resulted in increased extracellular dopamine levels in the nucleus accumbens, correlating with enhanced sexual behavior metrics . This reinforces the compound's potential as a therapeutic agent targeting dopaminergic pathways.

Mécanisme D'action

PD 168077 maleate exerts its effects by selectively binding to and activating dopamine D4 receptors. This activation leads to the modulation of intracellular signaling pathways, including the translocation of calcium/calmodulin-dependent protein kinase II to postsynaptic sites in neurons . The compound’s high selectivity for the D4 receptor over other dopamine receptor subtypes is a key factor in its mechanism of action.

Comparaison Avec Des Composés Similaires

Le maléate de PD 168077 est unique par sa forte sélectivité pour le récepteur de la dopamine D4. Les composés similaires comprennent:

Quinpirole: Un agoniste des récepteurs de la dopamine avec une sélectivité moindre pour le récepteur D4.

Ropinirole: Un autre agoniste des récepteurs de la dopamine utilisé dans le traitement de la maladie de Parkinson, avec une activité réceptrice plus large.

Sumanirole: Un agoniste sélectif du récepteur D2 avec des profils d'affinité réceptrice différents.

Le maléate de PD 168077 se distingue par sa sélectivité exceptionnelle pour le récepteur D4, ce qui en fait un outil précieux dans la recherche axée sur ce sous-type de récepteur spécifique.

Activité Biologique

PD 168077 maleate is a selective agonist for the dopamine D4 receptor, exhibiting high affinity and specificity. Its chemical structure is characterized as N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate, with a Ki value of approximately 8.7 nM, indicating its potency in activating D4 receptors while showing over 400-fold selectivity against D2 and over 300-fold selectivity against D3 receptors . This compound has been studied for its potential therapeutic applications, particularly in neuropharmacology.

This compound functions primarily through the activation of dopamine D4 receptors. This activation has been linked to various physiological effects, including modulation of neurotransmitter release and synaptic plasticity. Notably, it induces the synaptic translocation of CaMK II (calcium/calmodulin-dependent protein kinase II) to postsynaptic sites in cultured prefrontal cortical neurons, which is crucial for synaptic signaling and plasticity .

Effects on Penile Erection

Research has demonstrated that PD 168077 can induce penile erection in male rats when administered into specific brain regions such as the paraventricular nucleus (PVN) of the hypothalamus. The dose-response relationship indicates that doses ranging from 50 ng to 200 ng significantly enhance erection episodes, with maximal effects observed at higher doses . The pro-erectile effects are mediated by increased nitric oxide (NO) production within the PVN, which is essential for erectile function.

Dose-Response Data

| Dose (ng) | Erection Episodes |

|---|---|

| 50 | 0.3 ± 0.03 |

| 100 | 1.0 ± 0.15 |

| 200 | 1.7 ± 0.21 |

This data illustrates the compound's efficacy in modulating erectile function through central mechanisms involving dopamine D4 receptor activation .

Neurophysiological Effects

In addition to its effects on sexual function, PD 168077 has been shown to influence gamma oscillations in the hippocampus, a critical area for learning and memory. Activation of D4 receptors increases gamma oscillation power, which can be inhibited by specific antagonists like L745,870 . This suggests a broader role for D4 receptor activation in cognitive processes.

Case Studies and Research Findings

- Dopamine D4 Receptor Agonists Inducing Penile Erection :

- Cognitive Enhancement :

- Modulation of Neurotransmission :

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O.C4H4O4/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21;5-3(6)1-2-4(7)8/h2-8,13H,9-12,15H2,1H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEUGRPISCANHO-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042601 | |

| Record name | N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630117-19-0 | |

| Record name | PD-168077 maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630117190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-168077 MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YX2UJ5W5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.